4-Amino-5-(azepan-1-yl)-2-phenylpyridazin-3-one;hydrochloride
Overview
Description
4-Amino-5-(azepan-1-yl)-2-phenylpyridazin-3-one;hydrochloride is a chemical compound known for its potential applications in scientific research. This compound is characterized by its unique structure, which includes an azepane ring, a phenyl group, and a pyridazinone core. It is often used in various fields of research due to its interesting chemical properties.
Preparation Methods
The synthesis of 4-Amino-5-(azepan-1-yl)-2-phenylpyridazin-3-one;hydrochloride typically involves multiple steps, including the formation of the pyridazinone core and the introduction of the azepane and phenyl groups. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as hydrazine, phenylhydrazine, and various catalysts. Industrial production methods may include optimization of these synthetic routes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-Amino-5-(azepan-1-yl)-2-phenylpyridazin-3-one;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Amino-5-(azepan-1-yl)-2-phenylpyridazin-3-one;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic effects and mechanisms of action.
Industry: It may be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Amino-5-(azepan-1-yl)-2-phenylpyridazin-3-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of the research.
Comparison with Similar Compounds
When compared to similar compounds, 4-Amino-5-(azepan-1-yl)-2-phenylpyridazin-3-one;hydrochloride stands out due to its unique structure and properties. Similar compounds may include:
4-Amino-5-(azepan-1-yl)-5-oxopentanoic acid: This compound has a similar azepane ring but differs in its functional groups and overall structure.
Other pyridazinone derivatives: These compounds share the pyridazinone core but may have different substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
4-amino-5-(azepan-1-yl)-2-phenylpyridazin-3-one;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O.ClH/c17-15-14(19-10-6-1-2-7-11-19)12-18-20(16(15)21)13-8-4-3-5-9-13;/h3-5,8-9,12H,1-2,6-7,10-11,17H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVZOKHJCBTSLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C(=O)N(N=C2)C3=CC=CC=C3)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.82 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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